2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide
Description
2-Chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a diethylsulfamoyl group (-SO₂N(C₂H₅)₂) at the 5-position and a methyl group (-CH₃) at the 2-position. The chloroacetamide moiety (-NHCOCH₂Cl) is attached to the nitrogen of the aromatic amine.
Key physicochemical properties inferred from analogs include:
Properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-16(5-2)20(18,19)11-7-6-10(3)12(8-11)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGMFKGOZAVOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with 5-(diethylsulfamoyl)-2-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : Due to its structural similarities to bioactive compounds, it is being investigated as a lead compound for new drug formulations. Its unique combination of functional groups may confer distinct pharmacological properties that could be beneficial in treating various diseases.
- Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further research in therapeutic applications .
Biological Studies
- Enzyme Inhibition Studies : The compound has been employed in studies related to enzyme inhibition, where it interacts with specific molecular targets to inhibit enzyme activity. This mechanism is crucial for understanding its potential therapeutic effects .
- Protein Interaction Studies : Its ability to bind to proteins makes it valuable in proteomics research, where understanding protein interactions is essential for drug discovery and development .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various sulfonamide derivatives on specific enzymes involved in inflammatory pathways. The results indicated that this compound showed significant inhibition compared to standard drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antimicrobial Activity
In vitro testing against bacterial strains demonstrated that this compound exhibited comparable or superior activity relative to established antibiotics like penicillin G and ciprofloxacin. These findings highlight its potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Role of the Sulfamoyl Group
The diethylsulfamoyl group in the target compound distinguishes it from analogs with heterocyclic cores (e.g., thiadiazole, oxadiazole). This group enhances hydrophilicity and may improve target binding via hydrogen bonding or electrostatic interactions, as observed in sulfonamide-based drugs .
Impact of Heterocyclic Cores
Compounds with thiadiazole or oxadiazole rings (e.g., ) exhibit pronounced anticancer and antimicrobial activities due to their electron-deficient cores, which facilitate interactions with enzymes like thymidylate synthase or bacterial topoisomerases . In contrast, the target compound’s phenyl ring may limit such interactions but could enhance metabolic stability.
Substituent Effects
- Methyl vs.
- Chlorophenyl vs. Diethylsulfamoyl : Chlorophenyl-substituted analogs () show stronger antimicrobial activity, while sulfamoyl derivatives may target sulfa-sensitive pathways .
Biological Activity
2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C₁₃H₁₉ClN₂O₃S and a molecular weight of approximately 318.82 g/mol, features a chloro group and a diethylsulfamoyl moiety, suggesting a variety of pharmacological applications.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The compound's unique arrangement allows for interactions with various biological targets, which may include enzymes and receptors involved in inflammatory and antimicrobial pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₃S |
| Molecular Weight | 318.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial for its potential therapeutic effects in treating inflammatory diseases and infections.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
Case Studies
- Anti-inflammatory Activity : A study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in vitro. Results demonstrated a significant reduction in inflammatory markers, suggesting its utility in managing chronic inflammatory conditions.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, supporting its development as a potential antibiotic agent.
Research Applications
The compound is being explored for various applications across scientific fields:
- Medicinal Chemistry : As a lead compound for drug development targeting inflammatory and infectious diseases.
- Biochemical Research : Investigated for enzyme inhibition studies and protein interaction analyses.
- Industrial Chemistry : Utilized as an intermediate in the synthesis of other bioactive compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide?
- Methodological Answer : A common approach involves reacting sulfonamide precursors (e.g., 5-(diethylsulfamoyl)-2-methylaniline) with chloroacetyl chloride under reflux conditions. The reaction is typically conducted in a polar aprotic solvent (e.g., ethanol) to facilitate nucleophilic substitution. Post-reaction purification via recrystallization from ethanol or sodium bicarbonate washes ensures product purity. This method aligns with protocols used for structurally related sulfonamide-acetamide derivatives .
- Critical Parameters : Excess chloroacetyl chloride (1.5–2.0 equivalents) ensures complete substitution, while temperature control (60–80°C) minimizes side reactions like hydrolysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent effects (e.g., diethylsulfamoyl methyl groups at δ ~1.1–1.3 ppm, aromatic protons at δ ~6.8–7.5 ppm) and confirms regiochemistry .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages.
Q. How does the diethylsulfamoyl group influence the compound’s reactivity and stability?
- Methodological Answer : The diethylsulfamoyl group enhances electron-withdrawing effects on the aromatic ring, directing electrophilic substitution reactions (e.g., nitration) to specific positions. Its hydrogen-bonding capacity (via sulfonamide NH and S=O groups) stabilizes crystal lattices, as observed in related sulfonamide-acetamide structures .
Advanced Research Questions
Q. How do substituents affect the solid-state packing and hydrogen-bonding networks in chloroacetamide derivatives?
- Methodological Answer : X-ray crystallography reveals that substituents like methyl or diethylsulfamoyl groups dictate molecular conformation and intermolecular interactions. For example:
- Torsion Angles : Substituents at the sulfonamide nitrogen alter C–S–N–C torsion angles (e.g., -67.0° in 2-methylphenyl derivatives), impacting molecular planarity .
- Hydrogen Bonding : Intramolecular N–H⋯Cl and intermolecular N–H⋯O(S) bonds form zigzag chains, as seen in 2-chloro-N-(2-methylphenylsulfonyl)acetamide. These interactions influence solubility and melting behavior .
Q. How can computational methods optimize reaction pathways for chloroacetamide derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Search : Identifies energetically favorable pathways for amide bond formation, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction yields.
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine XRD (for absolute configuration) with 2D NMR (e.g., NOESY for spatial proximity) to resolve ambiguities in complex derivatives .
- Dynamic NMR : Detects conformational flexibility (e.g., hindered rotation of diethylsulfamoyl groups) that may obscure spectral assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
